molecular formula C13H11N3 B171744 2-(Imidazo[1,2-a]pyridin-2-yl)aniline CAS No. 127219-06-1

2-(Imidazo[1,2-a]pyridin-2-yl)aniline

Cat. No.: B171744
CAS No.: 127219-06-1
M. Wt: 209.25 g/mol
InChI Key: ARUHCDRGLVIGLO-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic compound that features both an imidazo[1,2-a]pyridine ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base such as potassium carbonate, leading to the formation of the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Imidazo[1,2-a]pyridin-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline moiety typically yields nitro derivatives, while halogenation can produce bromo or chloro derivatives .

Scientific Research Applications

2-(Imidazo[1,2-a]pyridin-2-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline involves its interaction with various molecular targets. In medicinal applications, it can bind to DNA, inhibiting replication and transcription processes. It may also interact with proteins, affecting their function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Imidazo[1,2-a]pyridin-2-yl)aniline is unique due to the presence of both the imidazo[1,2-a]pyridine ring and the aniline moiety, which confer distinct electronic and steric properties. This makes it particularly versatile for various chemical modifications and applications .

Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-11-6-2-1-5-10(11)12-9-16-8-4-3-7-13(16)15-12/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUHCDRGLVIGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sulfide reduction. Into a round bottom flask was charged 2-(2-Nitro-phenyl)-imidazo[1,2-a]pyridine (250 mg, 1.04 mmol), Sodium hydrogensulfide (351 mg, 6.24 mmol), methanol (6 ml) and water (2 ml). The reaction mixture was refluxed overnight. TLC indicated that the reaction was complete (5% MeOH in CH2Cl2). The mixture was cooled to room temperature, concentrated to dryness and to the white/yellow salts was added water (1 mL), CH2Cl2 (10 mL) and MeOH (1 mL). The layers were separated and the aqueous layer was back extracted with CH2Cl2 (2×10 ml). The combined organic layers were dried over Na2SO4, and concentrated to dryness to obtain the product as a tan solid (MS, M++H=210.1).
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Sulfide
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250 mg
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351 mg
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6 mL
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2 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the excited-state intramolecular proton transfer (ESIPT) behavior of 2-(imidazo[1,2-a]pyridin-2-yl)aniline unique compared to other similar molecules?

A1: Unlike other (NH)-type ESIPT systems where ESIPT rate and exergonicity typically increase with N-H acidity and hydrogen-bonding strength, this compound demonstrates an irregular relationship between these factors []. This unique behavior is attributed to the formation of a localized zwitterionic structure in the proton-transfer tautomer of this compound, contrasting with the π-delocalized tautomer observed in other (NH)-type ESIPT molecules []. This difference in tautomeric behavior significantly influences the ESIPT dynamics and thermodynamics of this compound. You can find more details about this in the study published here: []

Q2: Can this compound be utilized as a building block for synthesizing more complex heterocycles?

A2: Yes, research demonstrates that this compound can act as a precursor in the synthesis of 6-phenylpyrido[2',1':2,3]imidazo[4,5-c]quinoline derivatives []. This reaction utilizes molecular iodine (I2) as a mediator and proceeds through a cascade of oxidation, transamination, cyclization, and aromatization steps, resulting in the formation of new N-C and C-C bonds []. This method offers an efficient, metal-free approach for constructing these complex heterocyclic systems, highlighting the synthetic utility of this compound.

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